Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine
Description
Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine is a substituted phenethylamine derivative characterized by a methoxy group attached to an amine moiety and a 3-(trifluoromethyl)phenyl substituent on the ethyl backbone. This compound is structurally related to pharmacologically active amines, such as fenfluramine derivatives, which are known for their interactions with serotonin receptors . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent may influence electronic properties and binding affinity to biological targets .
Synthetic routes for analogous compounds involve coupling trifluoromethyl-substituted phenylacetic acids with amines followed by reduction (e.g., using alane), as seen in trifluoromethoxyl-substituted phenylethylene diamine syntheses . The compound’s structure aligns with trends in medicinal chemistry where trifluoromethyl and methoxy groups are employed to optimize pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-methoxy-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-7(14-15-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3 |
InChI Key |
CNDPWHDDYPVLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and methoxyethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-(trifluoromethyl)benzaldehyde and methoxyethylamine under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Scientific Research Applications
Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Trifluoromethoxyl vs. Methoxy Substitutents
Trifluoromethoxyl-substituted phenylethylene diamines (e.g., from ) exhibit high σ-receptor affinity due to the electron-withdrawing trifluoromethoxyl group, which enhances binding interactions compared to methoxy analogs . This compound, however, may display distinct selectivity profiles due to the absence of the trifluoromethoxyl group’s steric bulk.
Amine Backbone Modifications
Dimethylaminoethyl derivatives (e.g., Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine) exhibit balanced solubility and receptor engagement, making them versatile in drug design .
Biological Activity
Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine, also known as 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl(methyl)amine, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This article delves into its biological activity, focusing on its interaction with neurotransmitter systems, potential therapeutic applications, and structural-activity relationships.
Structural Overview
The molecular formula of this compound is CHFNO. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine chain substituted with a methoxy group and a methyl group. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Interaction with Neurotransmitter Systems
Research indicates that compounds with similar structures to this compound often interact with neurotransmitter receptors, particularly the NMDA receptor. A study demonstrated that N-trifluoromethyl derivatives exhibit increased binding affinity at the PCP binding site of the NMDA receptor . This suggests that this compound could potentially modulate neurotransmission and influence various neuropsychiatric conditions.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group has been linked to enhanced biological activity. For instance, SAR studies have shown that the inclusion of a -CF group in certain compounds can significantly increase their potency in inhibiting serotonin uptake . In the context of this compound, this structural feature likely contributes to its overall pharmacological profile.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}amine | Lacks the methyl group on the amine | May exhibit different biological activities |
| {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(ethyl)amine | Contains an ethyl group instead of a methyl group | Potentially alters pharmacokinetics |
| {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(propyl)amine | Contains a propyl group instead of a methyl group | Variations in lipophilicity and biological activity |
This table illustrates how minor modifications in structure can lead to significant differences in biological activity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
